molecular formula C13H15N3O2 B2816877 5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine CAS No. 320420-53-9

5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine

Cat. No. B2816877
CAS RN: 320420-53-9
M. Wt: 245.282
InChI Key: ZGBHNTAZSJHFHP-UHFFFAOYSA-N
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Description

The compound “5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (-OCH3) functional groups attached to the 3rd and 4th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions . For instance, certain curcuminoids can be cyclized with hydrazine to yield pyrazoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Spectroscopic and Thermal Studies

Research has explored the synthesis and characterization of pyrimidine derivatives, highlighting their pharmaceutical applications. For example, a study on n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate (n-butyl THPM) focused on its crystal growth using slow solvent evaporation and its characterization through spectroscopic and thermal analyses. This research provides valuable information on the structural and thermal stability of such compounds, which is crucial for their potential applications in pharmaceuticals (Vyas, P. M., Pansuriya, A. M., Naliapara, Y., & Joshi, M., 2013).

Synthesis of Analogs for Pharmaceutical Applications

Another study involved the synthesis of 4-(3,4-dimethoxyphenyl)pyridine derivatives through the coupling of diazonium chloride with pyridine, leading to various derivatives with potential pharmaceutical applications. This research showcases the versatility of pyrimidine derivatives in drug development, providing a pathway for creating new therapeutic agents (Singh, B., & Lesher, G. Y., 1991).

Physicochemical Characterization

Further studies have delved into the nonlinear optical properties and structural evaluations of pyrimidine derivatives. For instance, the synthesis and characterization of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate revealed insights into its molecular structure, vibrational wavenumbers, and nonlinear optical responses. This type of research highlights the potential applications of pyrimidine derivatives in materials science and optical technologies (Dhandapani, A., Manivarman, S., & Subashchandrabose, S., 2017).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-10(7-15-13(14)16-8)9-4-5-11(17-2)12(6-9)18-3/h4-7H,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBHNTAZSJHFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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